Benzyl(2-butenyl)diphenylphosphorane
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Overview
Description
Benzyl(2-butenyl)diphenylphosphorane is an organophosphorus compound characterized by the presence of a phosphorane group bonded to a benzyl and a 2-butenyl group, along with two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2-butenyl)diphenylphosphorane typically involves the reaction of benzyl chloride with diphenylphosphine followed by the addition of 2-butenyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphorane compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Benzyl(2-butenyl)diphenylphosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl and 2-butenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphoranes with various functional groups.
Scientific Research Applications
Benzyl(2-butenyl)diphenylphosphorane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl(2-butenyl)diphenylphosphorane involves its ability to form stable carbon-phosphorus bonds. This is facilitated by the nucleophilic nature of the phosphorane group, which can readily react with electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the electrophiles it interacts with .
Comparison with Similar Compounds
Triphenylphosphine: Similar in structure but lacks the benzyl and 2-butenyl groups.
Benzyltriphenylphosphonium chloride: Contains a benzyl group but differs in its overall structure and reactivity.
Diphenyl(2-butenyl)phosphine: Similar but lacks the benzyl group
Uniqueness: This combination of groups allows for versatile chemical transformations and applications in various fields .
Properties
CAS No. |
748074-41-1 |
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Molecular Formula |
C23H24P+ |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
benzyl-[(E)-but-2-enyl]-diphenylphosphanium |
InChI |
InChI=1S/C23H24P/c1-2-3-19-24(22-15-9-5-10-16-22,23-17-11-6-12-18-23)20-21-13-7-4-8-14-21/h2-18H,19-20H2,1H3/q+1/b3-2+ |
InChI Key |
BHTORTGZPSXZFT-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC=CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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